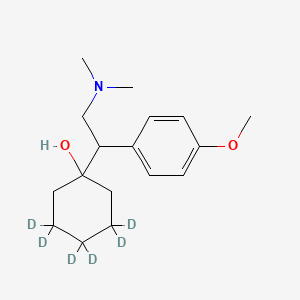

D,L-ベンラファキシン-d6

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of venlafaxine and its analogues, including deuterated versions, often involves chemoenzymatic methods that allow for stereo-selective synthesis. For instance, asymmetric synthesis of venlafaxine's enantiomers has been reported, highlighting the importance of enantioselectivity in the drug's pharmacological activity. These synthetic approaches provide valuable insights into the development of venlafaxine variants with potentially improved pharmacokinetic properties (Bhuniya & Nanda, 2012).

Molecular Structure Analysis

Venlafaxine is a racemic mixture composed of S-(+) and R-(-) enantiomers, each displaying different pharmacodynamic profiles. The molecular structure of venlafaxine, including its deuterated forms, plays a critical role in its mechanism of action, specifically in the inhibition of serotonin and norepinephrine reuptake. The structural analysis of venlafaxine and its metabolites has been enhanced through techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), which allows for detailed examination of the drug's enantiomers and their metabolic pathways (Kingbäck et al., 2012).

Chemical Reactions and Properties

Venlafaxine's chemical properties, including its reactivity and stability, are influenced by its structure and the presence of deuterium atoms in D,L-Venlafaxine-d6. These properties are essential for understanding the drug's metabolism, particularly how it is processed by cytochrome P450 enzymes such as CYP2D6 and CYP3A4, leading to its active metabolite O-desmethylvenlafaxine (ODV) and other metabolites. Studies have shown that the genotype of CYP2D6 can significantly affect the disposition of venlafaxine's enantiomers in the body (Kingbäck et al., 2012).

Physical Properties Analysis

The physical properties of venlafaxine, such as solubility, melting point, and crystalline form, can affect its formulation and therapeutic efficacy. Venlafaxine hydrochloride, for example, exists in multiple polymorphic forms, each with distinct physical characteristics. The study of these forms is crucial for drug design and development, ensuring optimal bioavailability and stability of the drug (Bernardi et al., 2013).

科学的研究の応用

前臨床薬物動態試験

D,L-ベンラファキシン-d6は、製剤開発段階における動物モデルの前臨床薬物動態(PK)試験で使用されます {svg_1}. これらの研究は、ヒトの臨床試験の前に、薬物やその剤形のPK挙動に関する予備的な証拠とほぼ明確な見通しを提供します {svg_2}. これは、期待される臨床的挙動と必要な臨床的挙動に従って剤形を調整するのに役立ちます {svg_3}.

徐放性固形経口剤形

This compoundは、徐放性(ER)固形経口剤形の開発に使用されます {svg_4}. 前臨床PK試験から得られたデータは、ヒトの臨床PK試験のための最適な剤形を開発および選択するために、プロトタイプER製剤のスクリーニングを支援します {svg_5}.

うつ病の治療

This compoundの親化合物であるベンラファキシンは、世界中でさまざまな種類のうつ病の治療に使用される、処方頻度が高く、最も安全で効果的な治療薬の1つです {svg_6}.

定量分析

This compoundは、ベンラファキシンとその代謝物の定量分析に使用されます {svg_7}. この目的のために開発された多重反応モニタリング(MRM)LC–MS/MS法は、ウサギ血漿中のベンラファキシンとその等効力代謝物であるO-脱メチルベンラファキシン(ODV)を同時に定量化するのに十分な信頼性を示しました {svg_8}.

環境モニタリング

欧州連合は、抗うつ薬ベンラファキシンの環境モニタリングを義務付けています {svg_9}. 安定同位体標識内部標準として、this compoundは、環境サンプル中のベンラファキシンの分析に使用できます。

高度酸化プロセス

This compoundは、高度酸化プロセスの研究に使用できます {svg_10}. これらのプロセスは、微量汚染物質の拡散に対する対策を提供します {svg_11}. ベンラファキシンの光誘起および電気化学的分解は、高性能液体クロマトグラフィーと高分解能多重断片化質量分析を組み合わせることで、そのメカニズムと有効性の観点から調査されました {svg_12}.

作用機序

Target of Action

D,L-Venlafaxine-d6, a deuterium-labeled metabolite of Venlafaxine , primarily targets the serotonin (5-HT) and norepinephrine (NE) transporters . These transporters play a crucial role in mood regulation .

Mode of Action

Venlafaxine and its active metabolite, O-desmethylvenlafaxine (ODV), work by potently and selectively inhibiting the reuptake of both serotonin and norepinephrine . This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission .

Biochemical Pathways

The antidepressant effect of venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses . High doses of venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas . The metabolism of venlafaxine occurs by cytochrome P450 (CYP) enzyme CYP2D6 yielding O-desmethylvenlafaxine . A lesser metabolite, N-desmethylvenlafaxine, is produced by CYP3A4 .

Pharmacokinetics

Venlafaxine is absorbed and distributed in the body, metabolized primarily by CYP2D6 to its active metabolite, O-desmethylvenlafaxine (ODV), and then excreted . The pharmacokinetics of venlafaxine can be influenced by genetic polymorphisms in CYP2D6 and CYP2C19 .

Result of Action

The molecular and cellular effects of venlafaxine’s action involve the potentiation of neurotransmission . This can lead to changes in mood and relief from depressive symptoms . In addition, venlafaxine has been found to induce apoptosis in certain cell types .

Action Environment

Environmental factors can influence the action, efficacy, and stability of venlafaxine. For instance, the presence of venlafaxine and its metabolites in aquatic systems is a matter of serious concern, as they are difficult to remove by traditional wastewater treatment processes . Additionally, exposure to an enriched environment has been associated with a reduction in the onset of action of venlafaxine .

Safety and Hazards

生化学分析

Biochemical Properties

D,L-Venlafaxine-d6, like its parent compound Venlafaxine, is a mixed serotonin-norepinephrine reuptake inhibitor that binds and blocks both the SERT and NET transporters . This interaction with the transporters prevents the reuptake of serotonin and norepinephrine, thereby increasing their concentration in the synaptic cleft and enhancing neurotransmission .

Cellular Effects

Venlafaxine and its active metabolite O-desmethylvenlafaxine (ODV) have been shown to influence cell function by modulating the levels of serotonin and norepinephrine, key neurotransmitters involved in mood regulation . By inhibiting the reuptake of these neurotransmitters, D,L-Venlafaxine-d6 can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of D,L-Venlafaxine-d6 involves the inhibition of serotonin and norepinephrine reuptake at the presynaptic terminal . This is achieved through its binding interactions with the serotonin transporter (SERT) and the norepinephrine transporter (NET), leading to an increase in the levels of these neurotransmitters in the synaptic cleft .

Temporal Effects in Laboratory Settings

High doses of Venlafaxine, which elicit a concomitant increase in 5-HT and NE tone, are associated with changes in different forms of plasticity in discrete brain areas .

Dosage Effects in Animal Models

In animal models, the effects of Venlafaxine have been shown to vary with different dosages . For instance, preclinical studies show that the antidepressant effect of Venlafaxine is often associated with an enhancement of serotonergic neurotransmission at low doses .

Metabolic Pathways

Venlafaxine is metabolized into its major active metabolite, O-desmethylvenlafaxine (ODV), primarily by the CYP2D6 enzyme . This suggests that D,L-Venlafaxine-d6 may also be involved in similar metabolic pathways.

Subcellular Localization

Given its role as a neurotransmitter reuptake inhibitor, it is likely to be localized at the presynaptic terminal where it can interact with the serotonin and norepinephrine transporters .

特性

IUPAC Name |

3,3,4,4,5,5-hexadeuterio-1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/i4D2,5D2,6D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVNVHUZROJLTJ-KETLRHEYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(CC(CC(C1([2H])[2H])([2H])[2H])(C(CN(C)C)C2=CC=C(C=C2)OC)O)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Cyclobutanecarboxaldehyde, 2-(1-methoxyethyl)-, [1R-[1alpha,2alpha(S*)]]- (9CI)](/img/no-structure.png)

![3,4-O-Isopropylidene Clindamycin 2-[Bis(2,2,2-trichloroethyl)phosphate]](/img/structure/B1147509.png)

![6-Ethyl-4-[4-(1,3,4-thiadiazol-2-yl)-1-piperazinyl]thieno[2,3-d]pyrimidine Hydrochloride](/img/structure/B1147513.png)

![2-[2,5-Bis(trideuteriomethoxy)phenyl]ethanamine](/img/structure/B1147515.png)